![molecular formula C17H18N2O2S B2419844 N-(4H-chromeno[4,3-d]thiazol-2-yl)cyclohexanecarboxamide CAS No. 681161-91-1](/img/structure/B2419844.png)
N-(4H-chromeno[4,3-d]thiazol-2-yl)cyclohexanecarboxamide
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Overview
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)cyclohexanecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
- Researchers have investigated the antiproliferative effects of this compound in both fibroblasts and human tumoral cell lines. It shows promise as a potential antitumor agent, making it relevant for cancer research .
- The presence of the N–C–S moiety in the structure suggests potential antimicrobial activity. Scientists have explored its effects against various microorganisms, including bacteria and fungi .
- The compound’s structure hints at antioxidant properties. Investigations into its ability to scavenge free radicals and protect against oxidative stress are ongoing .
- Preliminary studies suggest that this compound might have analgesic effects. Researchers have examined its potential as a pain-relieving agent .
- The compound has been evaluated for its ability to inhibit glycation, a process implicated in various diseases. Its antiglycation properties make it relevant for diabetes and related complications .
- The compound’s structure resembles that of antitumor agents known to disrupt DNA replication. Researchers have explored its impact on DNA synthesis and replication machinery .
Antitumoral Activities
Antimicrobial Properties
Antioxidant Potential
Analgesic Activities
Antiglycation Agents
DNA Replication Disruption
Mechanism of Action
Target of Action
N-(4H-chromeno[4,3-d]thiazol-2-yl)cyclohexanecarboxamide is a compound that contains a thiazole ring . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various reactions, including electrophilic substitution and nucleophilic substitution .
Biochemical Pathways
Molecules containing a thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents may affect their bioavailability and efficacy .
properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c20-16(11-6-2-1-3-7-11)19-17-18-15-12-8-4-5-9-13(12)21-10-14(15)22-17/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFVZZXDBFXVQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4H-chromeno[4,3-d]thiazol-2-yl)cyclohexanecarboxamide |
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